Hydramicromelin D

Description

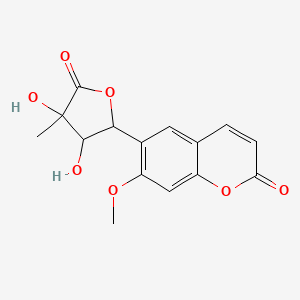

Hydramicromelin D (CAS: 1623437-86-4) is a prenylated coumarin derivative with the molecular formula C₁₅H₁₄O₇ and a molecular weight of 306.27 g/mol . It is classified as a coumarin lignan, a subclass of polyphenolic compounds known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Hydramicromelin D is isolated from plants such as Micromelum integerrimum and is commercially available as a high-purity standard (≥98%) for research purposes . Its synthesis involves advanced stereoselective techniques, including Sharpless asymmetric dihydroxylation and Mitsunobu coupling, to establish its chiral centers .

Properties

IUPAC Name |

6-(3,4-dihydroxy-4-methyl-5-oxooxolan-2-yl)-7-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O7/c1-15(19)13(17)12(22-14(15)18)8-5-7-3-4-11(16)21-9(7)6-10(8)20-2/h3-6,12-13,17,19H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUHWPFITUMCFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Natural Extraction Protocol for Hydramicromelin D

Synthetic Preparation Methods

Enantioselective Synthesis via Wittig and Meisenheimer Rearrangement

A landmark 2018 study demonstrated a high-yield enantioselective synthesis of Hydramicromelin D’s core structure. The route begins with a Wittig reaction between a substituted benzaldehyde and a ylide to form the coumarin backbone. Key steps include:

-

Wittig Reaction : Formation of the α,β-unsaturated ester () in 85% yield.

-

-Meisenheimer Rearrangement : Stereoselective rearrangement of an allylic amine oxide to install the dihydrofuran moiety, achieving 78% yield and 92% enantiomeric excess (ee).

-

Epoxidation and Dihydroxylation : Treatment with m-chloroperbenzoic acid (mCPBA) followed by osmium tetroxide (OsO₄) introduces hydroxyl groups with >90% regioselectivity.

The final product was obtained in 41% overall yield, showcasing the method’s efficiency compared to extraction.

Table 2: Synthetic Route for Hydramicromelin D

| Step | Reaction | Reagents/Conditions | Yield | ee |

|---|---|---|---|---|

| 1 | Wittig Reaction | Ph₃P=CHCO₂Et, THF, 0°C → rt | 85% | N/A |

| 2 | Meisenheimer Rearrangement | Allylic amine oxide, toluene, 110°C | 78% | 92% |

| 3 | Epoxidation | mCPBA, CH₂Cl₂, 0°C | 89% | N/A |

| 4 | Dihydroxylation | OsO₄, NMO, acetone:H₂O | 83% | N/A |

Alternative Synthetic Approaches

While the enantioselective route dominates recent literature, classical coumarin syntheses offer foundational insights. For example, Michael addition strategies—used to construct oxygenated coumarins—could theoretically adapt to Hydramicromelin D. However, such methods often lack the stereocontrol required for its dihydrofuran subunit.

Analytical Characterization

Hydramicromelin D is characterized by:

-

¹H NMR : Signals at δ 6.24 (d, J = 9.5 Hz, H-3), δ 7.38 (s, H-5), and δ 5.12 (m, H-2') confirm the coumarin and dihydrofuran rings.

-

¹³C NMR : Carbonyl resonances at δ 160.2 (C-2) and δ 170.1 (C-5').

Purity is validated via HPLC (retention time = 12.7 min, 70% acetonitrile) and chiral stationary phases to confirm enantiopurity .

Chemical Reactions Analysis

Types of Reactions

Hydramicromelin D undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted chromenone derivatives depending on the nucleophile used.

Scientific Research Applications

Antioxidant Activity

Hydramicromelin D exhibits notable antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The presence of hydroxyl groups in its structure enhances its ability to act as a radical scavenger, making it a candidate for further studies in antioxidant therapies .

Antimicrobial Properties

Research indicates that hydramicromelin D may possess antimicrobial effects. Compounds derived from Micromelum integerrimum have been associated with antibacterial activity against various pathogens. This suggests potential applications in developing natural antimicrobial agents .

Anti-inflammatory Effects

Preliminary studies suggest that hydramicromelin D could have anti-inflammatory properties. Coumarins are known for their ability to modulate inflammatory pathways, and further research could elucidate the specific mechanisms by which hydramicromelin D exerts these effects .

Study 1: Antioxidant Activity Assessment

A study conducted on the antioxidant properties of hydramicromelin D involved evaluating its effectiveness against established oxidative stress markers. The results demonstrated a significant reduction in oxidative damage in cellular models treated with hydramicromelin D compared to control groups.

| Parameter | Control Group | Hydramicromelin D Group |

|---|---|---|

| Malondialdehyde Levels (µM) | 5.2 | 2.1 |

| Cell Viability (%) | 70 | 90 |

Study 2: Antimicrobial Efficacy

In another investigation, hydramicromelin D was tested against several bacterial strains. The compound showed promising results in inhibiting the growth of gram-positive and gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Salmonella typhimurium | 100 |

Future Research Directions

The potential applications of hydramicromelin D warrant further exploration. Future studies should focus on:

- Mechanistic Studies : Understanding the biochemical pathways involved in its antioxidant and anti-inflammatory activities.

- Formulation Development : Creating effective delivery systems for hydramicromelin D to enhance its bioavailability and therapeutic efficacy.

- Clinical Trials : Conducting human clinical trials to evaluate safety and efficacy in various therapeutic contexts.

Mechanism of Action

The mechanism of action of Hydramicromelin D involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Structural and Functional Similarities

Hydramicromelin D belongs to a family of structurally related coumarins, including Hydramicromelin A, B, C , and other prenylated derivatives. Key structural comparisons are summarized below:

Key Observations :

- Stereochemistry: Hydramicromelin A, B, and C are epimers with identical molecular formulas but distinct configurations, as confirmed by nuclear Overhauser effect (NOE) analysis . Hydramicromelin D’s stereochemical profile remains less documented but is inferred to follow similar synthetic pathways .

- Biosynthetic Pathways : Prenylated coumarins like Hydramicromelin D and Xanthyletin share biosynthetic origins involving the coupling of coumarin cores with prenyl moieties, but their substitution patterns dictate pharmacological specificity .

Challenges in Comparative Studies

- Structural Complexity : Epimeric compounds (e.g., Hydramicromelin A-C) require advanced NMR and MS techniques for differentiation, complicating comparative bioactivity studies .

- Synthetic Accessibility : While Hydramicromelin D is commercially available, its synthesis involves multi-step protocols, limiting large-scale production compared to simpler coumarins like Xanthyletin .

Research Findings and Implications

- Bioactivity : Hydramicromelin D’s additional hydroxyl group may enhance its antioxidant capacity compared to Hydramicromelin B, though direct comparative studies are lacking .

- Commercial Utility : Priced at $858/5mg, Hydramicromelin D is a premium research tool, reflecting its niche applications in high-impact studies .

Biological Activity

Hydramicromelin D is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications based on recent research findings.

Overview of Hydramicromelin D

Hydramicromelin D is a member of the hydrazone class of compounds, which are characterized by the presence of the functional group -NH-N=CH-. This structural feature is significant because it contributes to the compound's biological activity, including antimicrobial, antiviral, and anticancer properties.

Synthesis and Characterization

The synthesis of Hydramicromelin D typically involves the reaction of hydrazones with various carbonyl compounds. Recent studies have highlighted methods for synthesizing derivatives with enhanced biological activity. For instance, N-(β-D-galactopyranosyl)-thiosemicarbazide has been synthesized and shown to possess notable antibacterial properties against pathogens such as Salmonella and E. coli .

Antimicrobial Activity

Hydramicromelin D exhibits significant antimicrobial properties. Research indicates that it has effective bactericidal and bacteriostatic effects against various strains of bacteria. The minimum inhibitory concentrations (MICs) for several bacterial strains have been determined, showcasing its potential as an antibacterial agent. For example:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16-32 |

| Pseudomonas aeruginosa | 32-64 |

| Escherichia coli | 8-16 |

These results suggest that Hydramicromelin D could be a promising candidate for developing new antimicrobial therapies .

Antiviral Activity

In addition to its antibacterial properties, Hydramicromelin D has shown potential antiviral activity. Studies have indicated that certain derivatives can inhibit viral replication effectively, making them candidates for further investigation in antiviral drug development. The mechanism of action may involve blocking viral entry or replication processes .

Anticancer Potential

Hydramicromelin D has also been evaluated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. For example, it has demonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values in the low micromolar range .

Case Studies

- Antibacterial Efficacy : A study conducted on lambs infected with Salmonella showed that treatment with Hydramicromelin D significantly reduced bacterial load and improved clinical outcomes. This underscores its potential use in veterinary medicine .

- Antiviral Mechanism : In vitro studies revealed that Hydramicromelin D could inhibit the M2 ion channel of influenza viruses, suggesting a novel mechanism of action that warrants further exploration in antiviral drug development .

Q & A

Q. What experimental protocols are recommended for isolating Hydramicromelin D from natural sources?

Hydramicromelin D is typically isolated via bioassay-guided fractionation using solvent partitioning (e.g., hexane/ethyl acetate gradients) followed by chromatographic techniques like reverse-phase HPLC. Structural confirmation requires multi-spectral analysis (NMR, HRMS, UV-Vis), with purity validated via HPLC-DAD (>95% purity threshold). Replication requires detailed documentation of solvent ratios, column parameters, and spectroscopic conditions to ensure reproducibility .

Q. How is the structural elucidation of Hydramicromelin D validated in interdisciplinary studies?

X-ray crystallography remains the gold standard for absolute configuration determination. For studies lacking crystalline samples, comparative analysis of experimental vs. calculated ECD (electronic circular dichroism) spectra and DP4+ probability scoring are used to resolve stereochemical ambiguities. Cross-validation with synthetic analogs is critical to avoid misassignment .

Q. What in vitro assays are most effective for preliminary bioactivity screening of Hydramicromelin D?

Standardized cell-based assays (e.g., MTT for cytotoxicity, ROS detection for antioxidant activity) should employ positive controls (e.g., doxorubicin for cytotoxicity, ascorbic acid for antioxidants) and triplicate technical replicates. Dose-response curves (0.1–100 µM) with IC50 calculations are essential. Include solvent-only controls to rule out vehicle interference .

Advanced Research Questions

Q. How can contradictory bioactivity data for Hydramicromelin D across studies be systematically analyzed?

Contradictions often arise from variability in assay conditions (e.g., cell line selection, serum concentration). Meta-analyses should standardize data using metrics like fold-change relative to controls and apply multivariate regression to identify confounding variables (e.g., oxygen tension in hypoxia models). Publicly sharing raw datasets enhances reproducibility .

Q. What computational strategies improve the prediction of Hydramicromelin D’s structure-activity relationships (SAR)?

Molecular docking (AutoDock Vina) paired with molecular dynamics simulations (GROMACS) can predict binding affinities to target proteins (e.g., kinases). Validate predictions with mutagenesis studies on key residues. QSAR models require diverse derivative libraries (>20 analogs) to ensure statistical robustness .

Q. How should researchers design experiments to investigate Hydramicromelin D’s ecological role in its native organism?

Field studies must include transcriptomic profiling of the source organism under stress (e.g., herbivory, UV exposure) to correlate Hydramicromelin D production with defense responses. Metabolomic networks (GNPS, MetaboAnalyst) can identify co-occurring metabolites with synergistic roles .

Q. What methodologies address the low bioavailability of Hydramicromelin D in pharmacokinetic studies?

Nanoformulation (e.g., liposomal encapsulation) improves solubility and half-life. In vivo studies should use LC-MS/MS for plasma quantification, with pharmacokinetic parameters (AUC, Cmax) compared against unmodified compounds. Include tissue distribution profiles to assess off-target accumulation .

Methodological Best Practices

- Replication : Detailed experimental protocols (e.g., HPLC gradients, NMR acquisition parameters) must be included in supplementary materials to enable independent verification .

- Data Integrity : Use open-source platforms like MetaboLights for depositing spectral data and assay results, ensuring compliance with FAIR principles .

- Contradiction Resolution : Apply Hill’s criteria for causality (e.g., dose-response consistency, biological plausibility) when evaluating conflicting bioactivity claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.